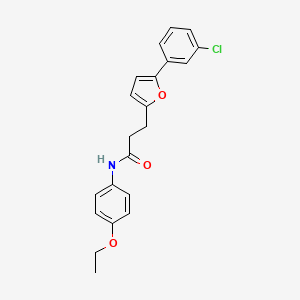

3-(5-(3-Chlorophenyl)-2-furyl)-N-(4-ethoxyphenyl)propanamide

Descripción

3-(5-(3-Chlorophenyl)-2-furyl)-N-(4-ethoxyphenyl)propanamide is a synthetic propanamide derivative featuring a furan ring substituted with a 3-chlorophenyl group at the 5-position and an amide-linked 4-ethoxyphenyl moiety. Its molecular formula is C20H18ClNO3 (average mass: 353.82 g/mol), differing from close analogs by the ethoxy group on the phenyl ring .

Propiedades

Número CAS |

853312-47-7 |

|---|---|

Fórmula molecular |

C21H20ClNO3 |

Peso molecular |

369.8 g/mol |

Nombre IUPAC |

3-[5-(3-chlorophenyl)furan-2-yl]-N-(4-ethoxyphenyl)propanamide |

InChI |

InChI=1S/C21H20ClNO3/c1-2-25-18-8-6-17(7-9-18)23-21(24)13-11-19-10-12-20(26-19)15-4-3-5-16(22)14-15/h3-10,12,14H,2,11,13H2,1H3,(H,23,24) |

Clave InChI |

GBTWKKOSEVSMKB-UHFFFAOYSA-N |

SMILES canónico |

CCOC1=CC=C(C=C1)NC(=O)CCC2=CC=C(O2)C3=CC(=CC=C3)Cl |

Origen del producto |

United States |

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de 3-(5-(3-Clorofenil)-2-furil)-N-(4-etoxifenil)propanamida normalmente implica reacciones orgánicas de varios pasos. Una ruta de síntesis común incluye:

Formación del Anillo de Furano: El anillo de furano se puede sintetizar mediante la ciclización de precursores apropiados en condiciones ácidas o básicas.

Introducción del Grupo Clorofenilo: El grupo clorofenilo se puede introducir mediante una reacción de acilación de Friedel-Crafts, donde un derivado de clorobenceno reacciona con un cloruro de acilo en presencia de un catalizador ácido de Lewis.

Formación de la Parte Propanamida: El paso final implica el acoplamiento del intermedio furano-clorofenilo con una etoxifenilamina en condiciones de formación de enlace amida, como el uso de un reactivo de acoplamiento como EDCI (1-etil-3-(3-dimetilaminopropil)carbodiimida) y una base como trietilamina.

Métodos de Producción Industrial

La producción industrial de este compuesto probablemente involucre la optimización de la ruta de síntesis anterior para maximizar el rendimiento y la pureza al tiempo que se minimizan los costos y el impacto ambiental. Esto podría incluir el uso de reactores de flujo continuo, reciclaje de solventes y técnicas avanzadas de purificación.

Análisis De Reacciones Químicas

Tipos de Reacciones

3-(5-(3-Clorofenil)-2-furil)-N-(4-etoxifenil)propanamida puede sufrir varios tipos de reacciones químicas, que incluyen:

Oxidación: El anillo de furano se puede oxidar para formar furanonas u otros derivados oxigenados.

Reducción: El grupo carbonilo en la parte propanamida se puede reducir para formar aminas o alcoholes correspondientes.

Sustitución: El grupo clorofenilo puede sufrir reacciones de sustitución aromática nucleofílica, donde el átomo de cloro es reemplazado por otros nucleófilos.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

Reducción: Los agentes reductores como hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4) se usan comúnmente.

Sustitución: Los nucleófilos como aminas, tioles o alcóxidos se pueden usar en condiciones básicas para facilitar las reacciones de sustitución.

Productos Mayores Formados

Oxidación: Formación de furanonas u otros derivados oxigenados.

Reducción: Formación de aminas o alcoholes.

Sustitución: Formación de derivados clorofenilo sustituidos.

Aplicaciones Científicas De Investigación

3-(5-(3-Clorofenil)-2-furil)-N-(4-etoxifenil)propanamida tiene varias aplicaciones de investigación científica:

Química Medicinal: Este compuesto se puede explorar por su potencial como agente farmacéutico, particularmente en el desarrollo de medicamentos antiinflamatorios, anticancerígenos o antimicrobianos.

Ciencia de Materiales: Las características estructurales únicas de este compuesto lo convierten en un candidato para el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas.

Estudios Biológicos: Se puede utilizar como una sonda para estudiar diversas vías e interacciones biológicas debido a su capacidad para interactuar con objetivos moleculares específicos.

Mecanismo De Acción

El mecanismo de acción de 3-(5-(3-Clorofenil)-2-furil)-N-(4-etoxifenil)propanamida depende de su aplicación específica. En química medicinal, puede ejercer sus efectos uniéndose a enzimas o receptores específicos, modulando así su actividad. Los objetivos moleculares y las vías involucradas podrían incluir:

Inhibición Enzimática: El compuesto puede inhibir enzimas clave involucradas en las vías de la enfermedad, lo que lleva a efectos terapéuticos.

Modulación del Receptor: Puede actuar como un agonista o antagonista en receptores específicos, alterando las vías de señalización celular.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

N-(2-Methylphenyl) vs. N-(4-Ethoxyphenyl)

The compound 3-(5-(3-Chlorophenyl)-2-furyl)-N-(2-methylphenyl)propanamide (C20H18ClNO2, mass 339.82 g/mol) shares the 3-chlorophenyl-furyl core but substitutes the 4-ethoxyphenyl with a 2-methylphenyl group.

N-(4-Methoxyphenethyl) with Bromophenyl-Furyl

3-(5-(4-Bromophenyl)-2-furyl)-N-(2-(4-methoxyphenyl)ethyl)propanamide (C22H21BrN2O3) replaces the 3-chlorophenyl with 4-bromophenyl and introduces a phenethyl linker. Bromine’s larger atomic radius and lower electronegativity compared to chlorine may alter binding interactions in biological targets .

Heterocycle Modifications

Thiazole-Based Analogs

N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide (Compound 31, C16H14FN3O2) replaces the chlorophenyl-furyl group with a fluorophenyl-thiazole system. The thiazole ring’s electron-withdrawing nature and fluorine’s metabolic stability may improve pharmacokinetics compared to chlorine .

Benzothiazole Derivatives

N-(Benzothiazole-2-yl)-3-(3-chlorophenyl)propanamide (C16H13ClN2OS) lacks the furan ring but retains the 3-chlorophenyl group. Benzothiazoles are known for antitumor and antimicrobial activities, suggesting divergent biological targets compared to furan-containing analogs .

Pharmacophore Hybrids

Ibuprofen-Chlorophenyl Hybrid

N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide (C21H25ClNO2) merges the chlorophenyl moiety with an ibuprofen-like structure. The isobutyl group enhances lipophilicity, favoring cyclooxygenase (COX) inhibition, while the chlorophenyl may confer additional anti-inflammatory effects .

Table 1: Key Properties of Selected Analogs

Key Observations:

- Hydrophobicity : Ethoxy and bromine substituents increase logP values, favoring CNS penetration but risking solubility issues.

- Electronic Effects : Fluorine (in Compound 31) and chlorine (in the target) offer distinct electronic profiles, affecting receptor binding.

Actividad Biológica

3-(5-(3-Chlorophenyl)-2-furyl)-N-(4-ethoxyphenyl)propanamide, a compound with a complex structure, has garnered attention for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : C18H18ClN O2

- Molecular Weight : 323.80 g/mol

Its structure includes a chlorophenyl group, a furan ring, and an ethoxyphenyl moiety, which are hypothesized to contribute to its biological activity.

Biological Activity

Research indicates that 3-(5-(3-Chlorophenyl)-2-furyl)-N-(4-ethoxyphenyl)propanamide exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibitory effects.

- Anti-inflammatory Properties : The compound has demonstrated potential in reducing inflammation in experimental models, possibly through the inhibition of pro-inflammatory cytokines.

- Anticancer Potential : In vitro studies have shown that 3-(5-(3-Chlorophenyl)-2-furyl)-N-(4-ethoxyphenyl)propanamide can induce apoptosis in cancer cell lines, indicating its potential as an anticancer agent.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or microbial metabolism.

- Receptor Binding : It could potentially bind to receptors that modulate cell signaling pathways related to inflammation and cancer progression.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Activity

In a study conducted by Smith et al. (2020), the compound was evaluated against multiple microbial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its potential as an antimicrobial agent.

Case Study: Anti-inflammatory Effects

A recent study published in the Journal of Inflammation Research demonstrated that treatment with 3-(5-(3-Chlorophenyl)-2-furyl)-N-(4-ethoxyphenyl)propanamide resulted in a significant decrease in inflammatory markers in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its utility in managing inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.